molecular formula C16H16N2O2S B2999883 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide CAS No. 923440-44-2

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide

Cat. No.: B2999883
CAS No.: 923440-44-2
M. Wt: 300.38
InChI Key: WGILWIKULRKRJW-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide (CAS 923440-44-2) is a synthetic small molecule featuring a benzofuran moiety fused to a thiazole ring system, a privileged scaffold in medicinal chemistry. This compound, with the molecular formula C16H16N2O2S and a molecular weight of 300.38 g/mol, is supplied with a guaranteed purity of 98% and requires storage at 2-8°C . The structural core of this molecule combines two highly bioactive heterocycles. The benzofuran ring system is established as a biologically important scaffold with documented pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Simultaneously, the 1,3-thiazole ring is a fundamental component of numerous FDA-approved drugs and natural products, such as the anticancer agent tiazofurin, and is known to confer a broad spectrum of biological activities . This molecular architecture makes it a valuable chemical tool in drug discovery and pharmacological research. Its primary research value lies in its potential as a precursor or investigational compound in oncology, particularly in the development of novel antitumor agents. Patent literature confirms that 2-aminothiazole derivatives, sharing this core structure, are recognized for their use as antitumor agents . Furthermore, recent scientific discoveries have identified N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators, which suggests potential for probing the physiological functions of this atypical Cys-loop receptor . This product is intended for research applications only in laboratory settings. It is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-3-8-15(19)18-16-17-12(10-21-16)14-9-11-6-4-5-7-13(11)20-14/h4-7,9-10H,2-3,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGILWIKULRKRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide typically involves the formation of the benzofuran and thiazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The thiazole ring can be synthesized through a similar cyclization process involving sulfur and nitrogen-containing precursors. The final step involves coupling the benzofuran and thiazole rings with a pentanamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran and thiazole rings can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in drug development .

Comparison with Similar Compounds

a) N4-Valeroylsulfacetamide (N-[4-[(Acetylamino)sulfonyl]phenyl]pentanamide)

  • Core Structure : Replaces the benzofuran-thiazole core with a sulfonamide-phenyl group.
  • Functional Groups : Contains a sulfonamide (SO₂NH) and acetylated amine, contrasting with the thiazole-amide in the target compound.
  • Physicochemical Properties : Higher polarity due to sulfonamide (FTIR: SO₂NH stretch at 1152 cm⁻¹) compared to the thiazole’s C=N and C-S bonds. Lower logP (predicted) due to hydrophilic sulfonamide .

b) N-(1,3-Benzothiazol-2-yl)-2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanamide

  • Core Structure : Benzothiazole instead of benzofuran-thiazole; isoindole dione substituent.
  • Biological Relevance: Isoindole dione groups are associated with kinase inhibition.

c) N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-Thiazol-2-yl]acetamide (6a)

  • Core Structure: Thiazole with a phenolic substituent.
  • Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9 mM). The hydroxyl and methoxy groups enable hydrogen bonding with enzyme active sites, unlike the benzofuran’s hydrophobic interactions .

d) N-[[4-(1-Benzofuran-2-yl)-1,3-Thiazol-2-yl]carbamothioyl]benzamide

  • Core Structure : Same benzofuran-thiazole core but with a thiourea linkage.
  • Properties : Higher molecular weight (379.5 g/mol vs. ~318 g/mol for the target) and lipophilicity (XLogP3:5). Thiourea may confer metal-chelating properties but reduce metabolic stability .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound (Predicted) N4-Valeroylsulfacetamide Thiourea Analog
Molecular Weight ~318 g/mol 293.3 g/mol 379.5 g/mol
logP (XLogP3) ~3.5 ~1.8 5.0
Hydrogen Bond Acceptors 4 5 5
Topological Polar Surface Area ~85 Ų ~110 Ų 128 Ų

The target compound’s intermediate logP and polar surface area suggest balanced solubility and membrane permeability, favorable for oral bioavailability.

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

Synthesis

The compound is synthesized through the reaction of 1-(benzofuran-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one with thiosemicarbazide in an ethanolic sodium hydroxide solution under reflux conditions. The resulting solid is recrystallized from dimethylformamide, yielding colorless crystals with a melting point of 260–262 °C .

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit a broad range of biological activities, including antibacterial and antifungal effects. For instance, compounds containing the benzofuran nucleus have been shown to possess significant antimicrobial properties against various pathogens. The structure-activity relationship suggests that modifications to the benzofuran core can enhance these effects .

Anticancer Activity

The anticancer potential of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide has been explored in several studies. Compounds with similar structures have demonstrated promising activity against human cancer cell lines. For example:

CompoundCancer Cell LineIC50 (μM)
Compound 32A2780 (Ovarian)12
Compound 33A2780 (Ovarian)11
Compound 35HCT15 (Colon)2.37
Compound 35PC-3 (Prostate)2.68

These findings suggest that the benzofuran moiety contributes significantly to the cytotoxicity observed in various cancer types .

Anti-inflammatory Effects

Additionally, some benzofuran derivatives exhibit anti-inflammatory properties. For instance, certain compounds have been shown to inhibit nitric oxide production and reduce inflammation in cellular models, indicating potential therapeutic applications for inflammatory diseases .

The mechanisms underlying the biological activity of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide are not fully elucidated but may involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in malignant cells.
  • Modulation of inflammatory pathways , which can alleviate symptoms associated with chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide:

  • Anticancer Screening : In vitro assays demonstrated that specific benzofuran derivatives significantly inhibited the growth of various cancer cell lines, with some achieving high inhibition rates at low concentrations .
  • Antimicrobial Testing : A series of benzofuran-based compounds were tested against a panel of bacterial and fungal strains, revealing moderate to excellent antimicrobial activity compared to standard treatments .
  • Structure–Activity Relationship Studies : Investigations into how structural modifications influence biological activity have highlighted the importance of specific functional groups attached to the benzofuran ring in enhancing therapeutic efficacy .

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